1,5-Dichloro-2,4-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dichloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEAMVMLHBNGAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449591 | |

| Record name | 1,5-Dichloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253-30-7 | |

| Record name | 1,5-Dichloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,5-Dichloro-2,4-difluorobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1,5-Dichloro-2,4-difluorobenzene

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 2253-30-7), a halogenated aromatic compound of significant interest in synthetic chemistry. The document delineates its core physicochemical properties, spectroscopic signature, chemical reactivity, and primary applications, particularly its role as a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Authored from the perspective of a Senior Application Scientist, this guide synthesizes established data with practical insights into its handling, synthesis, and synthetic utility, providing researchers and drug development professionals with a foundational resource for leveraging this compound in their work.

Introduction: Strategic Importance in Synthesis

This compound is a substituted benzene ring featuring a unique arrangement of four halogen atoms.[1] This specific substitution pattern—two chlorine atoms and two fluorine atoms—imparts a distinct set of electronic and steric properties that make it a valuable building block in organic synthesis.[1] The presence of highly electronegative fluorine atoms, combined with the reactivity of the chlorine substituents, allows for selective and controlled chemical transformations. Its utility is most pronounced in the construction of complex molecular architectures required for pharmaceuticals and advanced agrochemicals, where fluorine incorporation is a well-established strategy for modulating biological activity.[1][2]

Physicochemical and Molecular Properties

The physical characteristics of a compound govern its behavior in both storage and reaction conditions. The properties of this compound are dictated by its halogenated aromatic structure.

Core Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value |

| CAS Number | 2253-30-7[1][3][4][5][6] |

| Molecular Formula | C₆H₂Cl₂F₂[1][3][4][6] |

| IUPAC Name | This compound[1][6] |

| Synonyms | 1,3-Dichloro-4,6-difluorobenzene[5][6] |

| InChI Key | VEAMVMLHBNGAQB-UHFFFAOYSA-N[1][6] |

Physical Properties Summary

The compound's physical state and thermal properties are summarized below. These values are crucial for designing experimental setups, particularly for distillations and reactions requiring precise temperature control.

| Property | Value |

| Molecular Weight | 182.98 g/mol [1][3][4][6] |

| Boiling Point | 167-168 °C (at 749 Torr)[1][5] |

| Density | 1.5088 g/cm³ (at 20 °C)[5] |

| Refractive Index | 1.5080 (at 20 °C, 589.3 nm)[5] |

Solubility Profile

As a halogenated aromatic compound, this compound exhibits poor solubility in aqueous solutions but is miscible with a range of common organic solvents.[1] This characteristic is typical for nonpolar molecules and is a key consideration for selecting appropriate reaction and purification media.

| Solvent Type | Solubility Behavior | Examples |

| Aqueous | Poorly soluble[1] | Water |

| Organic | Generally soluble/miscible[1] | Chloroform, Benzene, Ether, Alcohols |

Molecular Structure and Electronic Character

The molecule possesses a planar aromatic core.[1] Due to the asymmetric arrangement of the four halogen substituents, the molecule has a non-zero dipole moment, distinguishing it from more symmetrical isomers like 1,4-dichloro-2,5-difluorobenzene.[1] This polarity influences its intermolecular interactions and solubility.

Computationally, the frontier orbital gap (HOMO-LUMO gap) for this compound is predicted to be in the range of 5.2-6.8 eV.[1] This relatively large gap suggests high chemical stability under ambient conditions.[1] The electron-withdrawing nature of the four halogens deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, a key aspect of its reactivity.

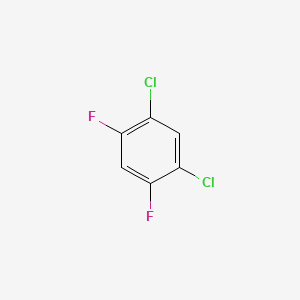

Figure 1: Structure of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for identity confirmation and purity assessment. While comprehensive spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecular structure.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two non-equivalent hydrogen atoms on the ring. Each signal would appear as a multiplet due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached halogens. Carbons bonded to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and strong C-Cl (~800-600 cm⁻¹) and C-F (~1300-1100 cm⁻¹) stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Fragmentation would likely involve the loss of halogen atoms or the entire substituent groups.

Chemical Reactivity and Synthetic Protocols

The reactivity of this compound is dominated by the influence of its halogen substituents. This section details its synthesis and its utility as a synthetic intermediate.

Synthesis of this compound

A common laboratory and industrial synthesis involves the reduction of a nitro group followed by diazotization and a Sandmeyer reaction.[1]

Sources

- 1. Buy this compound | 2253-30-7 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. 2253-30-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. This compound | C6H2Cl2F2 | CID 10954177 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Dichloro-2,4-difluorobenzene (CAS No. 2253-30-7)

This guide provides a comprehensive technical overview of 1,5-dichloro-2,4-difluorobenzene, a key halogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical properties, synthesis, reactivity, and safe handling, with a focus on the causality behind its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine atoms at the 1 and 5 positions, and two fluorine atoms at the 2 and 4 positions.[1] This specific substitution pattern of electron-withdrawing halogens defines its unique reactivity profile, making it a valuable intermediate in specialized organic synthesis.[1][2]

The molecule possesses the formula C₆H₂Cl₂F₂ and has a molecular weight of approximately 182.98 g/mol .[1][3] Its asymmetric substitution pattern results in a non-zero dipole moment, influencing its solubility and intermolecular interactions.[1] While poorly soluble in water, it is generally miscible with common organic solvents like chloroform, ether, and alcohols.[1]

| Property | Value | Reference(s) |

| CAS Number | 2253-30-7 | [3] |

| Molecular Formula | C₆H₂Cl₂F₂ | [3] |

| Molecular Weight | 182.98 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 1,3-Dichloro-4,6-difluorobenzene | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 176-177 °C | [2] |

| Density | ~1.596 g/cm³ | [4] |

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is not a trivial single-step process. A logical and field-proven synthetic route proceeds through a key aniline intermediate, 3,5-dichloro-2,4-difluoroaniline . This multi-step approach ensures high regioselectivity and yields a pure final product.

Part 1: Synthesis of 3,5-Dichloro-2,4-difluoroaniline

The synthesis of the crucial intermediate, 3,5-dichloro-2,4-difluoroaniline, is a well-documented two-step process that begins with 2,4-difluoronitrobenzene.[4][5]

Step 1: Electrophilic Aromatic Chlorination The process starts with the dichlorination of 2,4-difluoronitrobenzene. The fluorine and nitro groups are deactivating and direct incoming electrophiles to the meta positions. The positions C3 and C5 are activated for electrophilic attack.

-

Protocol:

-

Dissolve 2,4-difluoronitrobenzene and an iodine catalyst in a polar solvent such as concentrated sulfuric acid or dimethyl sulfoxide (DMSO).[5]

-

Heat the solution to 120–160 °C.[5]

-

Bubble chlorine gas through the reaction mixture for 6–8 hours.[5]

-

Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.[4]

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Isolate the solid 3,5-dichloro-2,4-difluoronitrobenzene by filtration, wash with a basic solution (e.g., NaOH(aq)) until neutral, and dry.[5]

-

Step 2: Reduction of the Nitro Group The subsequent step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

In a high-pressure autoclave, charge 3,5-dichloro-2,4-difluoronitrobenzene, a solvent such as Dimethylformamide (DMF), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).[4][5]

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to approximately 1.25 MPa.[5]

-

Heat the mixture to around 50 °C and stir for approximately 3 hours.[5]

-

Monitor the reaction by GC or TLC to confirm the disappearance of the nitro intermediate.[4]

-

After cooling and venting the reactor, filter off the catalyst.

-

The resulting filtrate containing 3,5-dichloro-2,4-difluoroaniline can be purified by distillation under reduced pressure.[5]

-

This aniline is a key intermediate in the synthesis of the insecticide teflubenzuron .[5]

Part 2: Synthesis of this compound via Sandmeyer Reaction

The conversion of the amino group of 3,5-dichloro-2,4-difluoroaniline to a chlorine atom is classically achieved via the Sandmeyer reaction.[6][7] This involves diazotization of the aniline followed by decomposition of the diazonium salt with a copper(I) chloride catalyst.[8][9]

-

Generalized Protocol:

-

Diazotization: Suspend 3,5-dichloro-2,4-difluoroaniline in a cold aqueous solution of hydrochloric acid (0-5 °C). Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding arenediazonium salt.[8][10]

-

Substitution: In a separate flask, prepare a solution of copper(I) chloride (CuCl) in aqueous HCl. Slowly add the cold diazonium salt solution to the CuCl solution.[8] Nitrogen gas will evolve as the diazonium group is replaced by chlorine.

-

Work-up: After the addition is complete and gas evolution ceases, the mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The crude this compound is then purified by distillation or chromatography.

-

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its four halogen substituents. This makes it a versatile scaffold for building molecular complexity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing this molecule. The electron-withdrawing nature of the four halogens makes the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Causality of Regioselectivity: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate (a Meisenheimer complex).[3] The reactivity of halogens as leaving groups in SNAr is generally F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[3]

Sources

- 1. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]

- 2. Buy this compound | 2253-30-7 [smolecule.com]

- 3. This compound | C6H2Cl2F2 | CID 10954177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

molecular structure of 1,5-Dichloro-2,4-difluorobenzene

An In-depth Technical Guide to the Molecular Structure of 1,5-Dichloro-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound (CAS No: 2253-30-7), an important halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We delve into the geometric and electronic characteristics that define its reactivity and physicochemical properties. This document synthesizes data from crystallographic analysis, computational modeling, and various spectroscopic techniques to offer a holistic understanding of the molecule. Methodologies for its synthesis and characterization are discussed, providing field-proven insights for professionals in chemical research and development.

Introduction and Nomenclature

This compound is an aromatic organic compound characterized by a benzene ring substituted with two chlorine and two fluorine atoms.[1] The specific arrangement of these halogens imparts a unique electronic profile and reactivity profile compared to its isomers and other halogenated benzenes.[1]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | 1,3-Dichloro-4,6-difluorobenzene[2] |

| CAS Number | 2253-30-7[1] |

| Molecular Formula | C₆H₂Cl₂F₂[1][2][3] |

| Molecular Weight | 182.98 g/mol [1][2][3] |

| InChI Key | VEAMVMLHBNGAQB-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Cl)Cl)F[1][2] |

Molecular Structure and Properties

The substitution pattern of this compound is the primary determinant of its chemical behavior. The interplay between the electron-withdrawing nature of the four halogen substituents and their positions on the aromatic ring governs the molecule's geometry, stability, and polarity.

Molecular Geometry and Stability

X-ray crystallographic analyses of similar halogenated benzenes, combined with computational studies, confirm that this compound possesses a planar aromatic core.[1] The potential energy surface (PES) for the molecule shows that this planar conformation represents the global energy minimum. Any significant out-of-plane distortions would disrupt the π-electron delocalization across the benzene ring, incurring a substantial energy penalty.[1]

The molecule's stability is further understood through its frontier molecular orbitals. Density functional theory (DFT) calculations predict a HOMO-LUMO energy gap between 5.2 and 6.8 eV.[1] This relatively large gap is indicative of high chemical stability and lower reactivity under ambient conditions.[1] The Highest Occupied Molecular Orbital (HOMO) is characterized by π-orbital character delocalized across the ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary acceptor site for nucleophilic attack.[1]

Electronic Properties and Polarity

The asymmetric arrangement of the highly electronegative fluorine (Pauling scale: 3.98) and chlorine (Pauling scale: 3.16) atoms results in a non-zero dipole moment, making the molecule significantly polar.[1] This polarity is a direct consequence of the vector sum of individual bond dipoles not canceling out. A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution, highlighting electron-rich regions around the halogen atoms and electron-deficient regions associated with the aromatic protons.[1]

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 167-168 °C (at 749 mmHg) | [1] |

| Melting Point | 48-49 °C | [4] |

| Density | ~1.502 g/cm³ (Predicted) |[4] |

Synthesis and Reactivity

Understanding the synthetic pathways to this compound provides context for its availability and potential impurities. Its reactivity is key to its utility as a synthetic intermediate.

Common Synthetic Routes

Several established methods exist for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of production.

-

From 2,4-Difluoro-5-chloronitrobenzene: A common laboratory and industrial method involves the reduction of 2,4-difluoro-5-chloronitrobenzene.[1][3] This precursor is subjected to reduction, often via catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or using reducing agents like iron powder in an acidic medium, to first yield the corresponding aniline, which is then further transformed.[5]

-

Diazotization and Sandmeyer Reaction: Another classic route involves the diazotization of a suitable aniline precursor, such as 2,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atoms at the desired positions.[1]

Below is a generalized workflow for a multi-step synthesis starting from a related nitroaromatic compound.

Caption: Generalized synthetic workflow for this compound.

Reactivity Profile

The molecule's reactivity is dominated by the strong electron-withdrawing effects of the four halogens, which deactivates the ring towards electrophilic aromatic substitution (EAS). However, the specific substitution pattern allows for unique synthetic transformations, making it a valuable building block.[1] Its primary use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where halogenated aromatic cores are common motifs.[1]

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. Due to molecular symmetry, the spectrum is simpler than what might be expected for a tetra-substituted benzene ring.

-

¹H NMR: The molecule contains two chemically equivalent protons. Therefore, the proton NMR spectrum is expected to show a single signal. This signal will be split into a triplet of triplets (tt) due to coupling with the two adjacent fluorine atoms and a longer-range coupling to the other chlorine atom.

-

¹³C NMR: The carbon spectrum will display three distinct signals corresponding to the three sets of chemically non-equivalent carbon atoms: the carbon bearing a proton, the carbon bearing fluorine, and the carbon bearing chlorine.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, as both fluorine atoms are chemically equivalent. This signal will exhibit coupling to the adjacent proton and potentially long-range couplings to the other atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule.[6] The spectrum of this compound would be characterized by:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

-

C=C stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1600-1450 cm⁻¹ region.[7]

-

C-F stretching: Strong absorption bands corresponding to the C-F bond stretching are expected in the 1300-1100 cm⁻¹ range.

-

C-Cl stretching: C-Cl stretching vibrations typically appear as strong bands in the 800-600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[6]

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak cluster. Due to the presence of two chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. The nominal mass of the most abundant peak in this cluster would be at m/z = 182.

-

Fragmentation: Common fragmentation pathways would involve the loss of chlorine (M-35) or fluorine (M-19) atoms, leading to subsequent fragment ions.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable reagent and building block in several areas of chemical science.[1]

-

Pharmaceutical and Agrochemical Synthesis: It serves primarily as a key intermediate. The presence and position of the four halogen atoms provide multiple reactive sites for further functionalization, enabling the construction of complex bioactive molecules.[1]

-

Fluorination Studies: As a polyfluorinated compound, it is a useful substrate for research into selective fluorination and defluorination reactions, which are critical for fine-tuning the properties of drug candidates.[1]

-

Materials Science: The rigid, planar structure and high polarity suggest potential applications as a component in the synthesis of novel liquid crystals or other advanced organic materials.[1]

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is classified as causing serious eye irritation and may cause skin and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

The molecular structure of this compound is a testament to the nuanced effects of polysubstitution on an aromatic ring. Its planar geometry, electronic stability, and distinct polarity are direct results of the interplay between its two chlorine and two fluorine atoms. A thorough understanding of its structure, confirmed through modern spectroscopic methods, is essential for its effective use as a versatile intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and utilize this important chemical compound.

References

-

PubChem. This compound | C6H2Cl2F2 | CID 10954177. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Bonvallet, P. A., & McMahon, R. J. (2000). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. J. Am. Chem. Soc. 122(38), 9332-9333. [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

Sources

- 1. Buy this compound | 2253-30-7 [smolecule.com]

- 2. This compound | C6H2Cl2F2 | CID 10954177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 1,5-Dichloro-2,4-difluorobenzene for Advanced Research and Drug Development

This guide provides a comprehensive technical overview of 1,5-dichloro-2,4-difluorobenzene, a key halogenated aromatic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for its use in the synthesis of complex molecules.

Nomenclature and Physicochemical Properties

The compound with the structure of a benzene ring substituted by two chlorine atoms at positions 1 and 5, and two fluorine atoms at positions 2 and 4, is unequivocally named This compound according to IUPAC nomenclature[1].

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 2253-30-7 | [1] |

| Molecular Formula | C₆H₂Cl₂F₂ | [1] |

| Molecular Weight | 182.98 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | General knowledge of similar compounds |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in common organic solvents | General knowledge of similar compounds |

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves a two-step process starting from 2,4-difluoronitrobenzene. This method offers good regioselectivity and utilizes readily available starting materials.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Chlorination of 2,4-Difluoronitrobenzene

This electrophilic aromatic substitution introduces two chlorine atoms onto the electron-deficient aromatic ring. The nitro group directs the incoming electrophiles to the meta positions.

-

Materials:

-

2,4-Difluoronitrobenzene

-

Chlorine gas (Cl₂)

-

Iodine (catalyst)

-

Concentrated sulfuric acid (solvent)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve 2,4-difluoronitrobenzene and a catalytic amount of iodine in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet, a stirrer, and a reflux condenser connected to a scrubber for excess chlorine.

-

Heat the mixture to 120-160°C.

-

Bubble chlorine gas through the solution for 6-8 hours, monitoring the reaction progress by GC-MS.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with an aqueous solution of sodium hydroxide until neutral, then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3,5-dichloro-2,4-difluoronitrobenzene.

-

Step 2: Reduction of 3,5-Dichloro-2,4-difluoronitrobenzene

The nitro group is reduced to an amino group, which is then removed via a deamination reaction to yield the target compound.

-

Materials:

-

3,5-Dichloro-2,4-difluoronitrobenzene

-

Iron powder (Fe)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol (solvent)

-

-

Procedure:

-

Suspend 3,5-dichloro-2,4-difluoronitrobenzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reduction to 3,5-dichloro-2,4-difluoroaniline is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate.

-

Filter the mixture to remove iron salts and extract the filtrate with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain the crude aniline.

-

The aniline can then be deaminated using standard procedures (e.g., diazotization followed by reduction with hypophosphorous acid) to afford this compound.

-

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by the interplay of its four halogen substituents. The fluorine atoms, being more electronegative, are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms, especially when the reaction is kinetically controlled. The chlorine atoms, however, are better leaving groups under thermodynamic control and are more reactive in palladium-catalyzed cross-coupling reactions.

Caption: Key reaction pathways for this compound.

This differential reactivity allows for the sequential and regioselective functionalization of the aromatic ring, making this compound a valuable scaffold in medicinal chemistry.

Application as a Building Block in Kinase Inhibitors

While a specific marketed drug has not been identified as being synthesized from this compound, the dichlorodifluorophenyl moiety is a common feature in many kinase inhibitors. These compounds often function by occupying the ATP-binding site of the kinase, and the halogen atoms can form crucial interactions with the protein, such as halogen bonds, and also serve to modulate the electronics and lipophilicity of the molecule to improve its pharmacokinetic properties.

For instance, the substitution pattern of this compound provides a template for the synthesis of inhibitors where one or more of the halogens are displaced by nucleophiles, such as anilines or other heterocycles, which are common motifs in kinase inhibitors. The remaining halogens can then be used for further diversification of the molecule.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available spectra for this compound, the following are predictions based on the analysis of closely related isomers and the principles of NMR spectroscopy.

¹H NMR

The ¹H NMR spectrum is expected to show a single peak, a triplet of triplets, due to the two equivalent protons at positions 3 and 6.

-

Predicted Chemical Shift (δ): ~7.5 ppm.

-

Predicted Multiplicity: Triplet of triplets (tt).

-

Predicted Coupling Constants:

-

³JH-F (ortho coupling to F at position 4) ≈ 8-10 Hz.

-

⁴JH-F (meta coupling to F at position 2) ≈ 5-7 Hz.

-

⁵JH-Cl coupling is typically not resolved.

-

¹³C NMR

The ¹³C NMR spectrum is expected to show three distinct signals for the three sets of equivalent carbons.

-

C1 & C5 (bearing Cl): ~125-130 ppm (doublet of doublets due to coupling with both fluorine atoms).

-

C2 & C4 (bearing F): ~155-160 ppm (doublet of doublets due to coupling with the other fluorine and the protons).

-

C3 & C6 (bearing H): ~115-120 ppm (doublet of doublets due to coupling with both fluorine atoms).

¹⁹F NMR

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

-

Predicted Chemical Shift (δ): -110 to -120 ppm (relative to CFCl₃).

-

Predicted Multiplicity: A complex multiplet due to coupling with the two protons.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 182, 184, and 186 with a ratio of approximately 9:6:1, corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes.

Safety and Handling

This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Safety goggles or a face shield.

-

A lab coat.

-

-

Handling:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container[2].

-

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential functionalization, making it an attractive scaffold for the development of novel therapeutics, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

PubChem. This compound. [Link]

- Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

- European Patent Office. Process for preparing chloro-difluorobenzene.

-

Environmental Health and Safety, University of Washington. Halogenated Solvents. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1,5-Dichloro-2,4-difluorobenzene

Introduction: The Strategic Importance of 1,5-Dichloro-2,4-difluorobenzene

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂.[1][2] The specific arrangement of its substituents on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules.[3] Its applications are primarily found in the development of pharmaceuticals and advanced materials, such as liquid crystals.[3] The presence of both chlorine and fluorine atoms allows for selective functionalization, with the fluorine atoms, in particular, being known to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the underlying reaction mechanisms, experimental protocols, and analytical characterization.

Synthetic Strategies: A Comparative Analysis

Two principal synthetic pathways have been established for the preparation of this compound:

-

The Sandmeyer Reaction of 2,4-Difluoroaniline: This classic transformation in aromatic chemistry allows for the conversion of an amino group into a chloro group via a diazonium salt intermediate.[4][5]

-

Synthesis from a Substituted Nitrobenzene: This multi-step approach involves the initial chlorination of a difluoronitrobenzene derivative, followed by the reduction of the nitro group to an amine, and a subsequent conversion of the amino group to a chlorine atom.

The choice of synthetic route is often dictated by the availability and cost of starting materials, desired purity of the final product, and scalability of the process.

Methodology 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction provides a direct and efficient method for the synthesis of this compound from the readily available starting material, 2,4-difluoroaniline.[3] The overall transformation involves two key stages: the diazotization of the aniline and the subsequent copper(I) chloride-mediated conversion of the diazonium salt to the desired dichlorinated product.

Reaction Mechanism

The Sandmeyer reaction proceeds through a free-radical mechanism. The process is initiated by the formation of a diazonium salt from the reaction of an aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid. The copper(I) catalyst then facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This highly reactive aryl radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the final product and regenerating the copper(I) catalyst.

Sources

- 1. This compound | C6H2Cl2F2 | CID 10954177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2253-30-7 [smolecule.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lscollege.ac.in [lscollege.ac.in]

1,5-Dichloro-2,4-difluorobenzene: An In-depth Technical Guide to its Spectral Data

Introduction

1,5-Dichloro-2,4-difluorobenzene is a halogenated aromatic compound with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reactions, and confirm the purity of synthesized products. This comprehensive technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, reflecting a field-proven approach to spectral analysis.

I. Molecular Structure and Symmetry Considerations

The structure of this compound (C₆H₂Cl₂F₂) dictates the expected complexity of its spectra. The molecule possesses a C₂ axis of symmetry, which simplifies the NMR spectra by rendering certain nuclei chemically equivalent. This intrinsic symmetry is a critical concept that will be referenced throughout the interpretation of the spectral data.

Molecular Structure:

Due to this symmetry, we can predict the number of unique signals in the NMR spectra. There are two chemically distinct protons, two distinct fluorine atoms, and three distinct carbon atoms. This understanding forms the basis of our spectral interpretation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two chemically non-equivalent protons.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.5 - 7.8 | Triplet | J(H,F) ≈ 8-10 Hz | H-3 |

| ~7.2 - 7.4 | Triplet | J(H,F) ≈ 8-10 Hz | H-6 |

Interpretation and Causality:

The downfield chemical shifts of both protons are attributed to the deshielding effect of the electronegative halogen substituents on the aromatic ring. The multiplicity of each signal as a triplet is a direct consequence of coupling to the two adjacent fluorine atoms. The magnitude of the hydrogen-fluorine coupling constants (J(H,F)) is typically in the range of 8-10 Hz for ortho-coupling. It's important to note that distinguishing between isomers of dichlorodifluorobenzene can be challenging with ¹H NMR alone due to potential signal overlap.[1][2]

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, three distinct signals are expected.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~155 - 160 | Doublet of Doublets | ¹J(C,F) ≈ 250-260 Hz, ²J(C,F) ≈ 15-25 Hz | C-2, C-4 |

| ~125 - 130 | Singlet (or very small triplet) | - | C-1, C-5 |

| ~115 - 120 | Triplet | ²J(C,F) ≈ 20-30 Hz | C-3, C-6 |

Interpretation and Causality:

The carbon atoms directly bonded to fluorine (C-2 and C-4) exhibit the largest downfield shifts and show large one-bond carbon-fluorine coupling constants (¹J(C,F)).[3] The carbons bonded to chlorine (C-1 and C-5) are also deshielded. The carbons bonded to hydrogen (C-3 and C-6) are the most shielded of the aromatic carbons and appear as triplets due to two-bond coupling to the adjacent fluorine atoms. The number of signals in the ¹³C NMR spectrum is a powerful tool for distinguishing between different isomers of dichlorodifluorobenzene.[1]

C. ¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique that provides detailed information about the fluorine environments in a molecule.[4][5] For this compound, two distinct fluorine signals are expected.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| -110 to -120 | Doublet of Doublets | ³J(F,F) ≈ 15-20 Hz, ³J(F,H) ≈ 8-10 Hz | F-2 |

| -110 to -120 | Doublet of Doublets | ³J(F,F) ≈ 15-20 Hz, ³J(F,H) ≈ 8-10 Hz | F-4 |

Interpretation and Causality:

The chemical shifts of the fluorine atoms are influenced by the other substituents on the ring. The multiplicity of each fluorine signal as a doublet of doublets arises from coupling to the other fluorine atom (meta-coupling, ³J(F,F)) and the adjacent proton (ortho-coupling, ³J(F,H)).[6] The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for resolving signals from different fluorine environments.[6][7]

Experimental Protocol: NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |

| 1620 - 1400 | Medium to Strong | Aromatic C=C stretching |

| 1300 - 1100 | Strong | C-F stretching |

| 800 - 600 | Strong | C-Cl stretching |

| 1000 - 700 | Strong | Out-of-plane C-H bending |

Interpretation and Causality:

The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.[8][9] The strong absorptions in the regions of 1300-1100 cm⁻¹ and 800-600 cm⁻¹ are characteristic of C-F and C-Cl bonds, respectively.[10] The position of the C-X stretching vibration is dependent on the mass of the halogen atom.[10] The pattern of the out-of-plane C-H bending bands can sometimes provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Workflow for ATR-IR Analysis:

Caption: Workflow for ATR-IR data acquisition and analysis.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 182, 184, 186 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 147, 149 | Variable | [M-Cl]⁺ |

| 112 | Variable | [M-2Cl]⁺ or [C₆H₂F₂]⁺ |

| 77 | Low | [C₆H₅]⁺ (from rearrangement) |

Interpretation and Causality:

The molecular ion peak will appear as a characteristic cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in an approximate 9:6:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺ respectively.[11] A common fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[11][12] Therefore, a significant peak corresponding to the loss of a chlorine atom ([M-Cl]⁺) is expected. Further fragmentation can lead to the loss of the second chlorine atom. The observation of the correct molecular weight and isotopic pattern is strong evidence for the presence of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

Workflow for EI-MS Analysis:

Caption: Workflow for EI-MS data acquisition and analysis.

V. Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The symmetry of the molecule is a key factor in interpreting the NMR spectra, leading to a predictable number of signals. The characteristic isotopic pattern in the mass spectrum is a definitive indicator of the presence of two chlorine atoms. The IR spectrum complements this data by confirming the presence of the aromatic ring and carbon-halogen bonds. By understanding the principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently identify and characterize this important chemical intermediate.

References

- Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.

- Benzene Ring Ir Spectrum. (n.d.).

- 1,4-Dichloro-2,3-difluorobenzene | C6H2Cl2F2 | CID 85792649. PubChem.

- There are three different isomers of dichlorobenzene. These isome... | Study Prep in Pearson+. (n.d.).

- Calculated and experimental 13 C NMR chemical shifts. ResearchGate.

- 1-Chloro-2,5-difluorobenzene. NIST WebBook.

- 19F NMR Reference Standards. (n.d.).

- This compound | C6H2Cl2F2 | CID 10954177. PubChem.

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.

- Infrared chemiluminescence investigation of the reactions of halogen atoms with deuterated ethylene and benzene derivatives. The Journal of Chemical Physics.

- 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001. PubChem.

- Halogenated Organic Compounds. Spectroscopy Online.

- Benzene, 1-chloro-3,5-difluoro- | C6H3ClF2 | CID 137000. PubChem.

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH.

- 1,3-Dichloro-4-fluorobenzene(1435-48-9) 13C NMR spectrum. ChemicalBook.

- 1,3-Dichloro-2-fluorobenzene(2268-05-5) 13C NMR spectrum. ChemicalBook.

- 1,2-Dichlorobenzene(95-50-1) 13C NMR spectrum. ChemicalBook.

- 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

- 1-Chloro-2,4-difluoro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.

- 19Flourine NMR. (n.d.).

- Benzene,1-chloro-3,5-difluoro-. NIST WebBook.

- Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.

- 1,3-Difluorobenzene (372-18-9) 13C NMR spectrum. ChemicalBook.

- Proton NMR 4b Dichlorobenzene. YouTube.

- 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1,5-Difluoro-2,4-dinitrobenzene(327-92-4) 1H NMR spectrum. ChemicalBook.

- para-dichlorobenzene - number of proton NMR signals. Chemistry Stack Exchange.

-

Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1, 1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][3][11]benzodiazepines. PubMed. Retrieved from

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- 13-C NMR - How Many Signals. Master Organic Chemistry.

- 1,3-Dichloro-2,4-difluorobenzene | C6H2Cl2F2 | CID 142095. PubChem.

- 1,4-Difluorobenzene(540-36-3) 1H NMR spectrum. ChemicalBook.

- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- 1,4-Difluorobenzene | C6H4F2 | CID 10892. PubChem.

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000.

- Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. NIH.

- Benzene, 1,2-dichloro-. NIST WebBook.

- Benzene, 1,4-difluoro-. NIST WebBook.

- 1-Chloro-4-fluorobenzene(352-33-0) 1H NMR spectrum. ChemicalBook.

- 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. ͑ a ͒ 1,4-DCB. ResearchGate.

Sources

- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. azom.com [azom.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 1,5-Dichloro-2,4-difluorobenzene

Abstract

The precise arrangement of atoms within a crystal lattice is a fundamental determinant of a material's bulk properties, including its thermal stability, solubility, and electronic characteristics. For halogenated aromatic compounds like 1,5-dichloro-2,4-difluorobenzene (molecular formula C₆H₂Cl₂F₂), a thorough understanding of its solid-state structure is paramount for its application in materials science and as an intermediate in organic synthesis.[1] This technical guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. While a definitive crystal structure for this specific isomer is not publicly cataloged at the time of this writing, this document outlines the complete, self-validating workflow—from synthesis and crystal growth to data analysis and interpretation of anticipated results. This guide is intended for researchers, scientists, and professionals in drug development, providing not just a protocol, but the causal logic behind key experimental decisions, grounded in established crystallographic principles.

Introduction: The Significance of Halogenated Aromatics

This compound is a substituted aromatic compound whose unique electronic profile, dictated by the symmetrical placement of electron-withdrawing chlorine and fluorine atoms, makes it a valuable substrate for synthetic chemistry and a potential building block for novel liquid crystals.[1] The study of its crystal structure is not merely an academic exercise; it provides critical insights into the non-covalent interactions that govern molecular self-assembly. Understanding these interactions, such as weak hydrogen bonds and halogen bonds, is the cornerstone of crystal engineering, enabling the rational design of materials with tailored properties. This guide will walk through the authoritative process of elucidating this structure via single-crystal X-ray diffraction (SC-XRD), the gold standard for unambiguous structure determination of small molecules.[2]

Experimental Workflow: A Methodological Blueprint

The successful determination of a crystal structure is a multi-stage process that demands precision at every step. Each stage is designed to yield verifiable data that informs the next, ensuring the integrity of the final structural model.

Synthesis and High-Purity Recrystallization

The foundational step is the synthesis of high-purity this compound. Impurities can inhibit the formation of high-quality single crystals. A common and effective synthetic route involves the diazotization of 2,4-difluoroaniline, followed by a Sandmeyer reaction to introduce the chlorine atoms.

Exemplar Synthesis Protocol:

-

Diazotization: Dissolve 2,4-difluoroaniline in an aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Nitrite Addition: Add a solution of sodium nitrite dropwise while vigorously stirring, maintaining the temperature below 5 °C to form the diazonium salt.

-

Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Reaction & Isolation: Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The crude product can then be isolated via steam distillation or solvent extraction.

-

Purification: Purify the crude product by column chromatography or fractional distillation to achieve >99% purity, confirmed by GC-MS and NMR spectroscopy.

Growth of Diffraction-Quality Single Crystals

Obtaining a single crystal of suitable size and quality is often the most challenging step.[2] For a compound like this compound, which is a liquid or low-melting solid at room temperature, in situ crystallization techniques are required.[3][4]

Protocol for In-Situ Crystal Growth:

-

Capillary Loading: A small amount of the purified liquid compound is introduced into a thin-walled glass capillary (e.g., 0.3 mm diameter).

-

Mounting: The capillary is mounted on the goniometer head of the diffractometer, which is equipped with a cryo-cooling system (e.g., a nitrogen stream).

-

In-Situ Crystallization: The liquid is flash-cooled to a low temperature (e.g., 100 K) to form a polycrystalline glass.

-

Zone Melting: A focused heat source, such as an infrared laser, is used to melt a small zone of the glassy sample. The laser is then slowly moved along the capillary, allowing a single crystal to grow from the melt in the cooling gradient. This process requires patience and fine control to anneal out imperfections.

The rationale for this method is that it bypasses the difficulties of handling and mounting a low-melting crystal, and the slow, controlled cooling behind the melted zone promotes the formation of a single, well-ordered lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, the diffraction experiment can commence. Modern area-detector diffractometers automate much of this process.[5]

Data Collection Protocol:

-

Centering and Unit Cell Determination: The crystal is centered in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å). A preliminary set of diffraction images (frames) is collected to locate reflections, which are then indexed to determine the crystal system and preliminary unit cell parameters.

-

Data Collection Strategy: A data collection strategy is calculated to ensure complete and redundant coverage of the unique diffraction data. This typically involves rotating the crystal through a series of angles (e.g., φ and ω scans) while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensity of each reflection and apply corrections for factors like Lorentz-polarization effects and absorption. The data is scaled to account for variations in crystal illumination and detector response.

The choice of X-ray source and temperature is critical. A low temperature (e.g., 100 K) is used to minimize thermal motion of the atoms, resulting in sharper reflections and a more precise final structure.[6]

Structure Solution and Refinement

The collected diffraction data (a set of hkl indices and their intensities) is used to solve and refine the crystal structure.

Workflow for Structure Solution:

-

Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry of the crystal lattice.

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using SHELXT software). This provides an initial, approximate electron density map and a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., using SHELXL).[7] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|). Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

-

Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure it is chemically sensible and conforms to crystallographic standards. The final goodness-of-fit (GooF) and R-factors (R1, wR2) serve as key indicators of the quality of the refinement.

Anticipated Results and Discussion

Based on the known principles of molecular geometry and intermolecular interactions in analogous halogenated benzenes, we can confidently predict the key structural features of this compound.

Crystallographic Parameters and Molecular Geometry

The compound would be expected to crystallize in a common centrosymmetric space group for small organic molecules, such as P2₁/c or P-1. The key crystallographic and refinement data would be summarized as shown in Table 1.

Table 1. Exemplar Crystallographic Data for this compound.

| Parameter | Anticipated Value |

|---|---|

| Chemical Formula | C₆H₂Cl₂F₂ |

| Formula Weight | 182.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8-12 |

| b (Å) | ~5-8 |

| c (Å) | ~10-15 |

| β (°) | ~95-110 |

| Volume (ų) | ~600-800 |

| Z | 4 |

| T (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R₁ [I > 2σ(I)] | < 0.05 |

| wR₂ (all data) | < 0.10 |

| Goodness-of-Fit (S) | ~1.0 |

The benzene ring is expected to be planar. The C-Cl and C-F bond lengths will be consistent with those observed in other chlorinated and fluorinated aromatic systems.

Supramolecular Assembly: The Role of Non-Covalent Interactions

The crystal packing will be a delicate balance of several weak intermolecular interactions. The symmetrical substitution pattern will likely lead to an efficient packing arrangement dominated by the following interactions:

-

C-H···F and C-H···Cl Hydrogen Bonds: Despite their weakness, C-H···F interactions are known to play a significant structure-directing role in fluorinated aromatic compounds.[4][8] The two aromatic protons (C-H) are activated by the adjacent electron-withdrawing halogen atoms, making them viable hydrogen bond donors. The fluorine and chlorine atoms will act as acceptors. These interactions are expected to link molecules into chains or sheets.

-

Halogen-Halogen Interactions (Cl···F): Interactions between the electron-poor region (σ-hole) on the chlorine atom and the electron-rich equatorial region of a fluorine atom on a neighboring molecule may also be present, contributing to the overall lattice energy.

-

π-π Stacking: The electron-deficient nature of the aromatic ring may allow for offset π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure.

// Molecule 1 M1 [label=<

| C1 | |

| C6 | C2 |

| C5 | C3 |

| C4 |

>];

// Substituents for Molecule 1 Cl1_1 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; F1_2 [label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; H1_3 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; F1_4 [label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Cl1_5 [label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; H1_6 [label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Molecule 2 (shifted) M2 [pos="5,1!", label=<

| C1' | |

| C6' | C2' |

| C5' | C3' |

| C4' |

>];

// Substituents for Molecule 2 Cl2_1 [pos="5,2.5!", label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; F2_2 [pos="6.5,1.75!", label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; H2_3 [pos="6.5,0.25!", label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; F2_4 [pos="5,-0.5!", label="F", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Cl2_5 [pos="3.5,-0.5!", label="Cl", shape=circle, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2_6 [pos="3.5,1.75!", label="H", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for Molecule 1 (Benzene Ring) edge [style=solid, color="#202124", penwidth=2]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Edges for Substituents 1 C1 -- Cl1_1; C2 -- F1_2; C3 -- H1_3; C4 -- F1_4; C5 -- Cl1_5; C6 -- H1_6;

// Edges for Molecule 2 (Benzene Ring) C1_prime [pos="5,1.75!", shape=point]; C2_prime [pos="5.75,1.25!", shape=point]; C3_prime [pos="5.75,0.25!", shape=point]; C4_prime [pos="5,-0.25!", shape=point]; C5_prime [pos="4.25,0.25!", shape=point]; C6_prime [pos="4.25,1.25!", shape=point]; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime;

// Edges for Substituents 2 C1_prime -- Cl2_1; C2_prime -- F2_2; C3_prime -- H2_3; C4_prime -- F2_4; C5_prime -- Cl2_5; C6_prime -- H2_6;

// Intermolecular interactions edge [style=dashed, color="#EA4335", penwidth=2, constraint=false]; H1_6 -- F2_4 [label=" C-H···F"]; H2_6 -- F1_4 [label=" C-H···F"]; } } Caption: Anticipated C-H···F hydrogen bonding interactions.

Conclusion

This guide has detailed an authoritative and self-validating methodology for the complete crystal structure analysis of this compound. By following this rigorous workflow—from meticulous synthesis and crystal growth to precise data collection and state-of-the-art refinement—researchers can achieve an unambiguous determination of its three-dimensional structure. The anticipated results suggest a packing arrangement governed by a network of weak C-H···F and C-H···Cl hydrogen bonds, supplemented by other non-covalent interactions. The resulting structural model provides the fundamental data required to rationally design new materials and to understand the solid-state behavior of this important class of halogenated compounds.

References

-

Thalladi, V. R., Weiss, H.-C., Bläser, D., Boese, R., Nangia, A., & Desiraju, G. R. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710. Available at: [Link]

-

CalMat, C. (2012). C-H···F interactions in the crystal structures of some fluorobenzenes. California Institute of Technology. Available at: [Link]

-

Dunitz, J. D., & Schweizer, W. B. (2006). Molecular pair analysis: C-H...F interactions in the crystal structure of fluorobenzene? And related matters. Chemistry (Weinheim an der Bergstrasse, Germany), 12(22), 5676-5683. Available at: [Link]

-

Semantic Scholar. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Available at: [Link]

-

Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1963-1985. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Aslanov, L. A., & Zakharov, M. A. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(11), 586. Available at: [Link]

-

University of Lisbon. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Faculty of Sciences. Available at: [Link]

-

Gonzalez, A. A., et al. (2018). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 95(5), 834–839. Available at: [Link]

-

Mitrev, I. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Novikov, E. M., et al. (2021). The packing in the crystal of II. Hydrogen bonds are shown as dashed lines. ResearchGate. Available at: [Link]

-

Corfield, P. W. R. (2015). Crystal structure of dichlorido[2-(diphenylphosphanyl)-3,4,5,6-tetrafluorobenzene-1-thiolato-κ2 P,S]gold(III). Acta Crystallographica Section E, 71(Pt 11), m181–m182. Available at: [Link]

Sources

- 1. Buy this compound | 2253-30-7 [smolecule.com]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sci-Hub. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes / Journal of the American Chemical Society, 1998 [sci-hub.box]

- 4. repository.ias.ac.in [repository.ias.ac.in]

- 5. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 6. excillum.com [excillum.com]

- 7. Crystal structure of dichlorido[2-(diphenylphosphanyl)-3,4,5,6-tetrafluorobenzene-1-thiolato-κ2 P,S]gold(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes | Semantic Scholar [semanticscholar.org]

thermochemical properties of 1,5-Dichloro-2,4-difluorobenzene

An In-depth Technical Guide: Thermochemical Properties of 1,5-Dichloro-2,4-difluorobenzene: An Integrated Experimental and Computational Approach

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the core (CAS No. 2253-30-7). In the realms of pharmaceutical development and materials science, a precise understanding of a compound's thermal behavior—its stability, energy content, and phase transitions—is not merely academic. It is fundamental to process safety, formulation design, stability analysis, and the computational modeling that accelerates discovery.

While extensive peer-reviewed experimental data for this specific isomer is not abundant in public literature, its structural motifs are common in modern agrochemicals and pharmaceuticals. This reality necessitates a robust and scientifically rigorous approach to data acquisition. This document, therefore, is structured not as a simple data sheet, but as a strategic guide. It outlines the gold-standard computational and experimental methodologies required to generate and validate the critical thermochemical parameters for this compound, ensuring that researchers can proceed with confidence and scientific integrity.

Compound Profile and Thermochemical Data Overview

This compound is a halogenated aromatic compound with the molecular formula C₆H₂Cl₂F₂ and a molecular weight of approximately 182.98 g/mol . Its unique substitution pattern, with two electron-withdrawing chlorine atoms and two highly electronegative fluorine atoms, imparts a distinct electronic and steric profile.[1] This profile makes it a valuable intermediate in organic synthesis for creating complex molecules where regioselectivity and modulated reactivity are key.[1]

The following table summarizes computationally-derived thermochemical values for this compound. It is critical to recognize these values as a baseline pending rigorous experimental verification. The subsequent sections of this guide detail the exact protocols for performing such a validation.

Table 1: Summary of Thermochemical Properties for this compound

| Property | Symbol | Value (at 298.15 K, 1 atm) | Data Source & Method |

| Standard Gibbs Free Energy of Formation | ΔG° | -45.2 kcal/mol | Computational Analysis[1] |

| Molar Entropy | S° | 85.4 cal/mol·K | Computational Analysis[1] |

| Molar Heat Capacity (Constant Pressure) | Cₚ | 35.8 cal/mol·K | Computational Analysis[1] |

| Standard Enthalpy of Formation | ΔHf° | Not Reported; requires dedicated computation or experimental determination. | See Protocols Below |

The Computational Approach: Ab Initio Determination of Gas-Phase Thermochemistry

Expertise & Experience: The Rationale for a Computational-First Strategy

For compounds that are not extensively characterized, a computational approach is the most efficient and cost-effective first step for generating high-quality thermochemical data. The causality is simple: modern quantum chemical methods can predict properties with an accuracy that often rivals or even exceeds that of challenging experimental measurements. We do not simply "run a calculation"; we employ a multi-step, self-validating composite method.

High-accuracy composite methods, such as the Complete Basis Set (CBS) family, are designed to approximate the results of a very high-level theoretical calculation with a large basis set by combining the results of several less computationally demanding calculations.[2][3] The CBS-QB3 method, for instance, is a trusted workhorse, known to yield mean absolute deviations of approximately 1 kcal/mol for the G2/97 test set of reaction energies, which is often considered "chemical accuracy".[2][4]

Protocol 1: Calculating Gas-Phase Enthalpy of Formation (ΔHf°) with CBS-QB3

This protocol describes a self-validating system for calculating the standard enthalpy of formation at 0 K, which can then be corrected to 298.15 K.

Step 1: Geometry Optimization and Vibrational Frequency Calculation

-

Method: Density Functional Theory (DFT) using the B3LYP functional.

-

Basis Set: 6-311G(2d,d,p) as specified in the CBS-QB3 method.[4]

-

Procedure:

-

Construct the 3D structure of this compound.

-

Perform a geometry optimization to find the lowest energy conformation.

-

Following optimization, perform a frequency calculation at the same level of theory.

-

-

Causality & Validation: The frequency calculation is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[4] The results also yield the Zero-Point Energy (ZPE) and thermal corrections needed to calculate enthalpy at 298.15 K.

Step 2: High-Level Single-Point Energy Calculations

-

Procedure: Using the B3LYP-optimized geometry, a series of more accurate single-point energy calculations are performed. The CBS-QB3 method automatically executes the following:[4][5]

-

Coupled Cluster with Single, Double, and Perturbative Triple Excitations: CCSD(T)/6-31+G*

-

Møller-Plesset Perturbation Theory (4th order): MP4(SDQ)/6-31+G(d(f),p)

-

Møller-Plesset Perturbation Theory (2nd order): UMP2/6-311+G(3d2f,2df,2p)

-

-

Causality: Each calculation captures a different aspect of electron correlation and uses basis sets of varying size. This multi-level approach is designed to balance accuracy and computational feasibility.

Step 3: Complete Basis Set (CBS) Extrapolation

-

Procedure: The energy from the final MP2 calculation is extrapolated to the theoretical infinite basis set limit. This, combined with the other high-level energy calculations and empirical corrections, produces a highly accurate final electronic energy (E₀).[2]

Step 4: Atomization Energy Calculation and Enthalpy of Formation

-

Procedure:

-

Repeat the CBS-QB3 energy calculation (E₀) for each constituent atom in its standard state (Carbon, Hydrogen, Chlorine, Fluorine).

-

Calculate the total atomization energy (ΣEₐ) at 0 K: ΣEₐ = [Σ E₀(atoms)] - E₀(molecule).

-

Calculate the enthalpy of formation at 0 K (ΔHf°(0 K)): ΔHf°(0 K) = ΣEₐ - ΣΔHf°(0 K, atoms), where the standard enthalpies of formation of the gaseous atoms are well-known experimental values.

-

Use the thermal corrections from the Step 1 frequency calculation to derive the enthalpy of formation at 298.15 K (ΔHf°(298.15 K)).

-

Visualization: Computational Workflow for ΔHf°

Caption: CBS-QB3 workflow for calculating the standard enthalpy of formation.

The Experimental Approach: Validating and Expanding Thermochemical Data

Expertise & Experience: The Imperative of Experimental Verification

While computational methods provide excellent gas-phase data, they must be anchored to physical reality. Experimental measurements provide condensed-phase properties (e.g., melting, vaporization) and serve as the ultimate validation of computational results. The choice of technique is paramount and is dictated by the property of interest and the physical state of the compound. For a crystalline solid like this compound, Differential Scanning Calorimetry (DSC) is the ideal tool for characterizing phase transitions, while Combustion Calorimetry remains the gold standard for directly determining the enthalpy of formation.

Protocol 2: Purity and Enthalpy of Fusion (ΔHfus) by Differential Scanning Calorimetry (DSC)

This protocol provides a method for determining the melting point, enthalpy of fusion, and purity of a sample.

-